molecular formula C8H11NS B013005 5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine CAS No. 102997-01-3

5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine

Cat. No.: B013005
CAS No.: 102997-01-3
M. Wt: 153.25 g/mol
InChI Key: JUPMBVNRFXPRCB-UHFFFAOYSA-N
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Description

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- is a heterocyclic compound that features a seven-membered azepine ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- typically involves the annulation of an azepine ring to a thiophene ring. One common method includes the Rhodium (III)-catalyzed reaction of amides of hetarylcaboxylic acids with methylenecyclopropanes, which proceeds via C–H bond activation and cycloaddition . Another approach involves the ring expansion reaction of carboannulated thiophene ketoxime using AlHCl2 (LiAlH4–AlCl3, 1:3) in cyclopentylmethyl ether .

Industrial Production Methods

Industrial production methods for 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- has several scientific research applications:

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-4-9-5-2-8-7(1)3-6-10-8/h3,6,9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPMBVNRFXPRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467814
Record name 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102997-01-3
Record name 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H,8H-thieno[2,3-d]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product of step d) (200 mg, 0.89 mmol) was dissolved in 15 mL CHCl3 and treated with TMSI (4.5 mmol, 600 uL). After heating to 70° C. overnight, the reaction was carefully quenched with MeOH (10 mL) and 1 M NaOH (20 mL). The subtitle compound was extracted into DCM (3×20 mL). The extracts were dried over MgSO4 and concentrated to give 178 mg of the subtitle compound. 1H NMR (300 MHz, DMSO) 7.20 (d, J=5 Hz, 1H), 6.85 (d, J=5 Hz, 1H), 3.42-3.61 (m, 4H), 2.71-3.03 (m, 4H). MS: ESI (positive): 154 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
600 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine
Reactant of Route 3
5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine
Reactant of Route 4
5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine
Reactant of Route 5
5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine
Reactant of Route 6
5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine

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